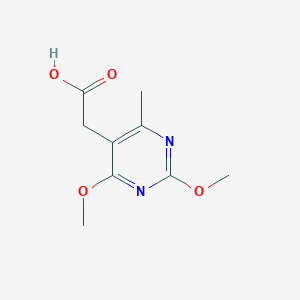

(2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid

Description

(2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid is a pyrimidine derivative characterized by a central pyrimidine ring substituted with methoxy groups at positions 2 and 4, a methyl group at position 6, and an acetic acid moiety at position 3. Its molecular formula is C₉H₁₂N₂O₄, with a molecular weight of 212.21 g/mol and a CAS registry number of 500159-48-8 . This compound is utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors. Its methoxy substituents enhance electron density and stability, while the acetic acid group facilitates hydrogen bonding and solubility in polar solvents.

Properties

IUPAC Name |

2-(2,4-dimethoxy-6-methylpyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-6(4-7(12)13)8(14-2)11-9(10-5)15-3/h4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUVYAUCDBIPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,6-Dimethoxy-2-methylpyrimidine Derivatives

A critical intermediate is 4,6-dimethoxy-2-methylpyrimidine or its derivatives, which can be prepared by:

- Starting from 4,6-dihydroxyl-2-methylthiopyrimidine.

- Subjecting it to superchlorination to form chloropyrimidine intermediates.

- Catalytic methoxylation using catalysts such as trifluoromethane sulfonic acid copper or tertiary butyl chlorination ammonium to achieve 100% conversion of chloropyrimidine to 4,6-dimethoxy derivatives.

- Oxidation steps to finalize the intermediate structure.

This method ensures high conversion efficiency and minimizes sensitization impurities, improving operator safety and product quality.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety at the 5-position is typically introduced via:

- Alkylation or acylation reactions using appropriate acetic acid derivatives or equivalents.

- Controlled reaction conditions to avoid side reactions and ensure regioselectivity.

Representative Synthetic Route

A plausible synthetic route based on literature and patent data is:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 4,6-dihydroxyl-2-methylthiopyrimidine | Superchlorination | Formation of chloropyrimidine intermediate |

| 2 | Catalytic methoxylation | Catalyst: trifluoromethane sulfonic acid copper (0.001%-0.5% w/w) | Achieves 100% conversion to 4,6-dimethoxy-2-methylpyrimidine |

| 3 | Oxidation | Mild oxidizing agents | Finalizes intermediate structure |

| 4 | Introduction of acetic acid side chain | Alkylation with halogenated acetic acid derivatives | Followed by hydrolysis to free acid |

This sequence is supported by patent CN101747283B, which emphasizes the catalytic methoxylation step for high yield and safety.

Analytical and Structural Characterization

- The intermediates and final products are characterized by NMR spectroscopy, confirming substitution patterns and functional groups.

- Single-crystal X-ray diffraction (XRD) studies on related pyrimidine derivatives confirm planar ring structures and substitution positions, supporting the synthetic approach.

- Thermal analysis (DSC, TGA) ensures stability of the compounds under reaction and storage conditions.

Research Findings and Optimization

- Catalysts such as trifluoromethane sulfonic acid copper and tertiary butyl chlorination ammonium significantly improve methoxylation efficiency and reduce impurities.

- Reaction temperature and time are optimized to balance conversion and minimize side products.

- Use of superchlorination and controlled oxidation steps ensures selective functionalization without overreaction or degradation.

Summary Table of Preparation Method Parameters

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 256 µg/mL |

| Staphylococcus aureus | 128 µg/mL |

Cytotoxicity in Cancer Research

The compound has shown selective cytotoxic effects against cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

Enzyme Inhibition

The potential of (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative disease treatment.

Herbicidal Properties

Pyrimidine derivatives have been studied for their herbicidal properties. The compound’s structure suggests potential activity against certain weed species, making it a candidate for further exploration in agricultural settings.

Table 3: Herbicidal Efficacy

| Weed Species | Efficacy (%) |

|---|---|

| Amaranthus retroflexus | 85 |

| Echinochloa crus-galli | 78 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical and Pharmaceutical Research evaluated a series of pyrimidine derivatives, including (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid. The research established a correlation between structural features and antimicrobial activity, demonstrating that modifications to the methoxy groups enhanced potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assessments conducted on various cancer cell lines revealed promising results for (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid. The compound exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic applications.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Functional Properties

- Polarity and Solubility : The methoxy groups in the target compound confer moderate polarity, whereas analogs with hydroxyl groups (e.g., CAS 856153-24-7) exhibit higher aqueous solubility. Conversely, ethyl ester derivatives (e.g., ) are more lipophilic, favoring organic solvents .

- Acidity: The acetic acid group in all analogs contributes to acidity (pKa ~2–4), but hydroxyl-substituted variants (e.g., CAS 856153-24-7) have additional acidic protons (pKa ~10 for phenolic OH) .

- Stability : Methoxy groups in the target compound reduce susceptibility to oxidative degradation compared to hydroxylated analogs. However, dihydroxy-dioxo derivatives (e.g., CAS 419565-13-2) may undergo tautomerization or redox reactions .

Research Findings and Computational Insights

Density-functional theory (DFT) studies highlight the role of substituents in electronic properties. Computational models also suggest that oxo and hydroxy groups (e.g., in CAS 5536-40-3 and 856153-24-7) form stronger hydrogen bonds with proteins compared to methoxy derivatives .

Biological Activity

(2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is being investigated for its antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest for drug development and therapeutic applications.

The molecular structure of (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid includes two methoxy groups and a methyl group attached to a pyrimidine ring, contributing to its unique biological activity. Its chemical formula is CHNO with a molecular weight of 220.21 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thus blocking substrate access or altering enzyme conformation.

- Receptor Binding : It can interact with cell surface receptors, modulating signaling pathways that are crucial for cellular responses.

- Metabolic Pathways : It may interfere with metabolic pathways by mimicking or blocking natural substrates or cofactors, leading to altered metabolic processes.

Antimicrobial Activity

Research indicates that (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid has been explored through various studies. It has shown promise in inhibiting cancer cell proliferation in several cancer types. For instance, a study reported the IC values against different cancer cell lines as follows:

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 30 |

| HeLa (cervical cancer) | 25 |

| A549 (lung cancer) | 20 |

These results indicate that the compound may exert cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action and therapeutic potential.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid has been evaluated for anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC values for COX-1 and COX-2 inhibition are presented in Table 2.

| Enzyme | IC (µM) |

|---|---|

| COX-1 | 40 |

| COX-2 | 35 |

These findings suggest that the compound could be beneficial in treating inflammatory conditions by reducing the production of pro-inflammatory mediators.

Case Studies

Several case studies have highlighted the therapeutic applications of (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid:

- Study on Anticancer Effects : A recent study investigated the effects of this compound on breast cancer cells and found significant reductions in cell viability and increased apoptosis rates compared to control groups .

- Anti-inflammatory Assessment : In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain scores compared to untreated controls, indicating its potential as an anti-inflammatory agent .

- Synergistic Effects : Research has also explored the synergistic effects of combining (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid with other known drugs, enhancing overall therapeutic efficacy against resistant bacterial strains and cancer cells .

Q & A

Q. What synthetic routes are recommended for the preparation of (2,4-Dimethoxy-6-methyl-pyrimidin-5-yl)-acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyrimidine precursors with acetic acid derivatives under acidic or basic catalysis. For example:

- Cyclocondensation: Combine 2,4-dimethoxy-6-methylpyrimidine-5-carbaldehyde with malonic acid derivatives in ethanol, using piperidine as a catalyst at 80–90°C for 6–8 hours .

- Yield Optimization: Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (1–5 mol%) to control reaction kinetics. Lower-polarity solvents reduce side reactions but may require higher temperatures. Yields typically range from 65% to 85% depending on purification protocols .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Methodological Answer: Use a combination of techniques:

- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., methoxy groups at C2/C4, methyl at C6). Key signals: δ 3.8–4.1 ppm (OCH), δ 2.4–2.6 ppm (CH-pyrimidine), and δ 2.1–2.3 ppm (acetic acid CH) .

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm (methanol:water = 70:30, 1 mL/min) achieve >95% purity. Retention time: ~8.2 minutes .

- Mass Spectrometry: ESI-MS in positive mode confirms molecular ion [M+H] at m/z 257.1 (calculated for CHNO) .

Q. How should researchers handle solubility challenges during in vitro assays?

Methodological Answer: The compound exhibits limited aqueous solubility (≤0.5 mg/mL in water at 25°C). Strategies include:

- Co-solvent Systems: Use DMSO (≤1% v/v) or ethanol (≤5% v/v) to enhance solubility without cytotoxicity .

- pH Adjustment: Dissolve in mildly alkaline buffers (pH 7.4–8.0) to deprotonate the acetic acid moiety, improving solubility .

Advanced Research Questions

Q. How can experimental design address stability issues in long-term storage or under physiological conditions?

Methodological Answer: Design stability studies using factorial approaches:

- Variables: Temperature (4°C vs. −20°C), humidity (controlled vs. ambient), and light exposure.

- Analytical Endpoints: Monitor degradation via HPLC every 30 days. Degradation products (e.g., demethylated pyrimidine derivatives) appear as secondary peaks at m/z 229.1 .

- Recommendations: Store lyophilized samples under argon at −20°C; avoid repeated freeze-thaw cycles .

Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?

Methodological Answer: Discrepancies in H NMR (e.g., shifted methoxy signals) often arise from residual solvents or tautomeric equilibria. Steps:

- Solvent Removal: Ensure complete drying under high vacuum (0.1 mmHg, 24 hours).

- Dynamic NMR: Perform variable-temperature NMR (25–60°C) to identify tautomerization. For example, equilibrium between keto and enol forms may broaden peaks at δ 5.8–6.2 ppm .

- X-ray Crystallography: Resolve ambiguous configurations by growing single crystals in ethyl acetate/hexane (3:1) .

Q. How can researchers optimize reaction conditions to minimize by-products in large-scale synthesis?

Methodological Answer: Use a Design of Experiments (DoE) approach:

- Factors: Temperature (70–100°C), catalyst type (piperidine vs. DBU), and stoichiometry (1:1 to 1:1.2 molar ratio).

- Response Surface Analysis: Model yield and impurity profiles. For example, DBU reduces side-product formation (e.g., dimerization) at 90°C but increases reaction time by 20% .

- Scale-Up Protocol: Implement continuous-flow reactors with in-line IR monitoring to maintain optimal conditions and reduce batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.